molecular formula C12H11FN2O3 B2836396 3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 937620-39-8

3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Katalognummer: B2836396
CAS-Nummer: 937620-39-8
Molekulargewicht: 250.229
InChI-Schlüssel: GHAQDGXDFQLUJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its pharmacological potential remained unexplored until the mid-20th century. The development of oxadiazole-containing drugs began in earnest with Oxolamine, a 1,2,4-oxadiazole derivative introduced in the 1960s as a cough suppressant. The specific compound under discussion emerged more recently as part of efforts to optimize heterocyclic bioisosteres in drug design. Its structural evolution can be traced to three key developments:

  • The recognition of fluorinated aromatic groups as metabolic stability enhancers in medicinal chemistry
  • Advances in multicomponent reactions enabling efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles
  • The systematic exploration of propanoic acid derivatives as non-steroidal anti-inflammatory drug (NSAID) analogs

The compound's first reported synthesis likely occurred in the early 2000s, coinciding with increased interest in fluorine-containing heterocycles for CNS drug development.

Significance in Medicinal Chemistry Research

This molecule holds particular importance in three research domains:

Table 1: Key Research Applications

Application Area Rationale Supporting Evidence
Bioisostere Development Mimics ester/amide geometry Improved metabolic stability
Targeted Drug Delivery DNA-encoded library compatibility Efficient on-DNA synthesis
Inflammation Modulation Propanoic acid NSAID analog COX inhibition potential

The fluorine atom at the para position of the methyl-substituted phenyl ring enhances both lipophilicity (logP ≈ 2.1) and membrane permeability compared to non-fluorinated analogs. Recent studies highlight its utility in creating focused DNA-encoded chemical libraries, with conversion rates exceeding 85% in optimized cyclodehydration conditions.

Position within the 1,2,4-Oxadiazole Family of Compounds

Among oxadiazole regioisomers, 1,2,4-oxadiazoles exhibit distinct advantages:

Table 2: Comparative Properties of Oxadiazole Isomers

Property 1,2,4-Oxadiazole 1,3,4-Oxadiazole
logD (pH 7.4) 1.8-2.3 0.9-1.4
Metabolic Stability Moderate High
Aqueous Solubility 15-25 μM 50-75 μM
Dipole Moment 3.2-3.5 D 2.8-3.1 D

The specific substitution pattern in this compound addresses historical limitations of 1,2,4-oxadiazoles through:

  • Enhanced Polarity : The propanoic acid group (-CH₂CH₂COOH) counterbalances the lipophilic fluorinated aryl ring
  • Steric Optimization : The 3-methyl group prevents π-stacking-induced crystallization
  • Electron Modulation : The para-fluoro substituent directs electrophilic substitution to specific positions

Bioisosteric Relationship with Ester and Amide Moieties

This compound exemplifies strategic bioisostere replacement through its 1,2,4-oxadiazole core:

Key Bioisosteric Advantages:

  • Metabolic Stability : Resists esterase/amidase cleavage (t₁/₂ increased 3-fold vs amide analogs)
  • Dipole Matching : Maintains similar dipole moment (3.4 D) to parent amides (3.1-3.3 D)
  • Spatial Compatibility : The 1,2,4-oxadiazole's 120° bond angles closely match peptide backbone geometry

Case Study : Replacement of a benzamide group with 1,2,4-oxadiazole in γ-secretase inhibitors improved oral bioavailability from 12% to 68% in rat models while maintaining picomolar potency. The propanoic acid moiety in this compound may further enhance target binding through:

  • Salt bridge formation with basic amino acid residues
  • Hydrogen bonding with serine/threonine hydroxyl groups
  • Modulation of overall charge distribution at physiological pH

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-7-6-8(2-3-9(7)13)12-14-10(18-15-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAQDGXDFQLUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The phenyl ring substituent significantly influences synthesis, physicochemical properties, and bioactivity. Key analogs include:

Table 1: Structural Analogs and Substituent Effects
Compound Name Substituent Molecular Formula Yield (%) Key Properties/Bioactivity
Target Compound 4-Fluoro-3-methylphenyl C₁₂H₁₁FN₂O₃ N/A Predicted CCS: 155.8 Ų ([M+H]+)
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 46 Electron-donating group; improved solubility
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 4-Bromophenyl C₁₁H₉BrN₂O₃ 45 Bulky, electron-withdrawing; MW 297.11 g/mol
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 3-Fluorophenyl C₁₁H₉FN₂O₃ N/A Positional isomer; potential altered bioactivity
3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (POPA) Phenyl C₁₁H₁₀N₂O₃ N/A Analgesic/anti-inflammatory (49.5% writhing inhibition at 300 mg/kg)
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid Pyridin-3-yl C₁₀H₉N₃O₃ N/A Dihedral angle 11.3° (coplanar rings)

Physicochemical Properties

  • Molecular weight : Ranges from 237.26 g/mol (pyridinyl analog) to 297.11 g/mol (4-bromophenyl), with the target compound at 250.07 g/mol .
  • Solubility : Methoxy and ethoxy derivatives (e.g., 4-ethoxyphenyl, CAS 500026-39-1) exhibit improved aqueous solubility due to polar substituents .
  • Collision cross-sections : The target compound’s CCS (155.8 Ų for [M+H]+) suggests a compact conformation, comparable to simpler analogs like POPA .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 4-fluoro-3-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate.
  • Step 2 : Condensation with propanoic acid derivatives under microwave-assisted conditions (e.g., 100–120°C, 30–60 minutes) to form the oxadiazole ring .
  • Optimization : Use microreactor setups for precise temperature control and reduced side reactions. Purify via HPLC (C18 column, acetonitrile/water gradient) to achieve yields of 40–63% .
  • Analytical Validation : Confirm purity via 1H^1H/13C^{13}C NMR and HRMS (ESI) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Key Techniques :

TechniqueParametersUtility
X-ray CrystallographySpace group Pna21_1, a=6.1298A˚a = 6.1298 \, \text{Å}, b=6.8194A˚b = 6.8194 \, \text{Å}, c=23.426A˚c = 23.426 \, \text{Å} Confirms 3D structure and substituent geometry
NMR1H^1H: δ 2.35 (CH3_3), 3.10–3.50 (propanoic acid chain) Assigns proton environments
HRMS (ESI)m/z 251.08264 [M+H]+^+ Validates molecular formula (C12_{12}H11_{11}FN2_2O3_3)
Ion Mobility SpectrometryPredicted CCS: 155.8 Ų ([M+H]+^+) Confirms gas-phase conformation

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be systematically addressed?

  • Resolution Strategies :

  • Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects.
  • Orthogonal Assays : Combine fluorescence polarization (binding affinity) with surface plasmon resonance (kinetic analysis) to validate target interactions .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-(3-(2-chlorophenyl)-oxadiazole)propanoic acid) to identify critical substituents .

Q. What computational approaches are recommended for predicting target interactions?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4QVR) to model binding poses.
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (GROMACS, 100 ns trajectories) .
  • CCS Validation : Compare experimental CCS values (155.8 Ų) with simulated conformers to refine docking models .

Q. How can synthetic scalability be improved without compromising purity?

  • Approach :

  • Continuous Flow Synthesis : Implement microreactors for rapid mixing and reduced byproducts (residence time: 5–10 minutes) .
  • Catalyst Screening : Test Pd/C or Ni-based catalysts for selective C–N bond formation.
  • In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Contradiction Analysis

Q. How should conflicting crystallographic data be resolved during structure refinement?

  • Protocol :

  • Software : Use SHELXL for high-resolution refinement (R-factor < 0.04) .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
  • Twinned Data : Apply Hooft y parameters for twinning correction in SHELXL .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.